Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride
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Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the condensation of an aldehyde with an amine, followed by cyclization. The reaction conditions often include the use of acidic catalysts and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity . The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into more oxidized forms, such as isoquinolones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinolones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors . The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl ester and hydrochloride functionalities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with a carboxylic acid group instead of the ethyl ester.
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: A phosphonic acid derivative with unique properties and applications.
Uniqueness
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is unique due to its specific functional groups, which enhance its solubility and reactivity. These features make it particularly useful in various synthetic and research applications .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;/h3-6,11,13H,2,7-8H2,1H3;1H |
InChI Key |
DZGMCACWDVHALB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC2=CC=CC=C12.Cl |
Origin of Product |
United States |
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